molecular formula C12H14N2O B7469610 N-tert-butyl-3-cyanobenzamide

N-tert-butyl-3-cyanobenzamide

Cat. No.: B7469610
M. Wt: 202.25 g/mol
InChI Key: OCFUKDSLBRFLLF-UHFFFAOYSA-N
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Description

N-tert-butyl-3-cyanobenzamide: is an organic compound with the molecular formula C12H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and a cyano group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-tert-butyl-3-cyanobenzamide typically involve large-scale synthesis using the above-mentioned reactions, optimized for higher yields and purity. The choice of catalysts and reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-tert-butyl-3-cyanobenzamide can undergo oxidation reactions, particularly at the tert-butyl group.

    Reduction: The cyano group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the tert-butyl group.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-cyanobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and tert-butyl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

    N-tert-butylbenzamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-cyanobenzamide: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness: N-tert-butyl-3-cyanobenzamide is unique due to the presence of both the tert-butyl and cyano groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

N-tert-butyl-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFUKDSLBRFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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